4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzaldehyde
Overview
Description
4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzaldehyde is a chemical compound characterized by its unique structure, which includes a benzaldehyde group attached to a difluorinated benzo[1,3]dioxole ring. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,2-difluorobenzo[1,3]dioxol-5-ylboronic acid as the starting material.
Coupling Reaction: The boronic acid undergoes a coupling reaction with an appropriate aldehyde precursor, such as benzaldehyde, under palladium-catalyzed conditions.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The difluorinated ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: 4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzoic acid.
Reduction: 4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzyl alcohol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its difluorinated structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, 4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzaldehyde is used to study enzyme inhibitors and receptor binding. Its unique structure allows for the exploration of new biological pathways and interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties are exploited in the creation of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Fludioxonil: A broad-spectrum fungicide used in agriculture.
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)boronic acid: A related boronic acid used in organic synthesis.
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol: A methanol derivative with similar difluorinated structure.
Uniqueness: 4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzaldehyde stands out due to its specific combination of functional groups, which allows for diverse chemical reactivity and applications. Its difluorinated ring structure provides unique electronic and steric properties that are not found in many other compounds.
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Properties
IUPAC Name |
4-(2,2-difluoro-1,3-benzodioxol-5-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2O3/c15-14(16)18-12-6-5-11(7-13(12)19-14)10-3-1-9(8-17)2-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDSRQRIFLRRPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC3=C(C=C2)OC(O3)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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